Biotin-AEEA-Tyramide
Description
Contextualization of Biotin-AEEA-Tyramide within Signal Amplification Technologies
This compound is a core component in Tyramide Signal Amplification (TSA), a powerful enzymatic method used to enhance signals in techniques like immunohistochemistry (IHC), in situ hybridization (ISH), and ELISA. iris-biotech.desigmaaldrich.comhellobio.com TSA, also known as Catalyzed Reporter Deposition (CARD), leverages the catalytic activity of horseradish peroxidase (HRP) or other peroxidases to deposit a large number of reporter molecules, such as biotinylated tyramide, at a specific target site. ugent.benih.govbiosyn.comnews-medical.net This localized deposition dramatically increases the signal intensity, enabling the detection of targets that would otherwise be below the detection limit of standard methods. biorxiv.orgugent.benih.gov The biotin (B1667282) moiety on the tyramide conjugate allows for subsequent visualization using streptavidin conjugates labeled with fluorophores or enzymes. hellobio.comugent.berndsystems.com
Historical Development and Evolution of Catalyzed Reporter Deposition (CARD) Techniques
Catalyzed Reporter Deposition (CARD) was first reported over thirty years ago as a novel signal amplification method for immunoassays. biorxiv.orgnih.govrupress.org It was later adapted for use in fluorescence in situ hybridization (FISH) and immunohistochemistry. biorxiv.orgnih.gov The principle involves an enzyme, typically HRP, converting a modified tyramide molecule into a reactive radical in the presence of hydrogen peroxide. biosyn.comnews-medical.netnih.gov This radical then covalently binds to electron-rich residues, such as tyrosine, on proteins or other molecules in the vicinity of the enzyme. biorxiv.orgugent.benih.gov Early applications of TSA/CARD utilized biotinylated tyramide to amplify signals in various assays, including protein immunohistochemistry and DNA/RNA in situ hybridization. ugent.benih.gov The evolution of these techniques has involved optimizing reaction conditions, exploring different reporter molecules (beyond biotin, including fluorophores directly conjugated to tyramide), and applying the technology to a wider range of biological investigations, including proximity labeling studies. nih.govrndsystems.comrupress.orgnih.gov
Significance of the AEEA Spacer in Modulating Compound Functionality and Membrane Permeability
This compound incorporates an AEEA (aminoethoxyethoxyacetic acid) spacer between the biotin and tyramide components. iris-biotech.de Spacers in chemical conjugates are important for several reasons, including providing flexibility, improving solubility, and influencing interactions with biological environments. researchgate.netlifetein.com The AEEA spacer, being hydrophilic, contributes to the water solubility of the compound. biosearchtech.comiris-biotech.de A significant functional aspect of the AEEA spacer in this compound is its role in modulating membrane permeability. iris-biotech.de Specifically, the presence of this hydrophilic spacer renders this compound membrane-impermeant, particularly during short incubation times used in labeling reactions on cultured cells. iris-biotech.de This property is crucial for applications requiring selective labeling of cell surface proteins, where the compound needs to react with targets on the outer membrane without significantly entering the cell. iris-biotech.de In contrast, standard biotinyl tyramide (without the AEEA spacer) may exhibit different permeability characteristics. iris-biotech.de The AEEA spacer, approximately 11 Å in length and highly flexible, can also influence the distance between the biotin and tyramide moieties, potentially affecting their presentation and reactivity in the enzymatic deposition process. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O6S/c29-18-7-5-17(6-8-18)9-10-25-22(31)15-34-14-13-33-12-11-26-21(30)4-2-1-3-20-23-19(16-35-20)27-24(32)28-23/h5-8,19-20,23,29H,1-4,9-16H2,(H,25,31)(H,26,30)(H2,27,28,32)/t19-,20-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITANZMLRCKMBSO-JTAQYXEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of Biotin Aeea Tyramide Mediated Signal Enhancement
Horseradish Peroxidase (HRP)-Catalyzed Oxidation of the Tyramide Moiety
The foundational step in the Biotin-AEEA-Tyramide signal enhancement cascade is the enzymatic oxidation of the tyramide moiety, a reaction catalyzed by horseradish peroxidase (HRP). In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP acts as a catalyst, converting the phenol (B47542) group of the tyramide molecule into a highly reactive intermediate. biosyn.com This enzymatic reaction is the linchpin of the entire amplification process, transforming the stable, non-reactive this compound into a short-lived, activated state. nih.gov The HRP, typically conjugated to a secondary antibody or another targeting molecule, ensures that this activation occurs in close proximity to the target of interest.
Generation of Highly Reactive Tyramide Radicals
The HRP-catalyzed oxidation of the tyramide moiety results in the generation of highly reactive, short-lived tyramide radicals. nih.gov This transformation occurs when HRP, in its activated state, abstracts an electron from the phenolic ring of the tyramide. The resulting species is a free radical, characterized by an unpaired electron, which renders it exceptionally reactive. biosyn.com These tyramide radicals are the key effectors of the signal amplification process, poised to react with nearby electron-rich residues.
Covalent Adduction of this compound to Proximal Tyrosine Residues
Once generated, the highly reactive tyramide radicals rapidly and covalently bind to electron-rich amino acid residues, primarily tyrosine, in the immediate vicinity of the HRP enzyme. biotium.com This covalent adduction is a crucial feature of the technique, as it ensures that the biotin (B1667282) reporter molecules are firmly anchored at the site of the target. The short lifespan of the tyramide radicals limits their diffusion, leading to a highly localized deposition of biotin. This precise localization is fundamental to maintaining the spatial resolution of the detection method while significantly amplifying the signal.
Principles of Biotin Deposition and Subsequent Avidin-Biotin Complex Formation for Signal Visualization
The covalent attachment of numerous this compound molecules to the surrounding proteins results in a high-density deposition of biotin at the target site. nih.gov This localized accumulation of biotin serves as a beacon for the subsequent visualization steps. The strong and highly specific interaction between biotin and avidin (B1170675) (or its derivatives like streptavidin) is then exploited for signal detection. aatbio.com
A conjugate of avidin or streptavidin, linked to a reporter molecule such as a fluorophore or an enzyme (like HRP or alkaline phosphatase), is introduced. This conjugate binds with high affinity to the deposited biotin molecules. researchgate.net Each biotin molecule can bind to an avidin-streptavidin conjugate, which in turn can carry multiple reporter molecules, leading to a further layer of signal amplification. hellobio.comakoyabio.com For visualization, if a fluorescently labeled streptavidin is used, the signal can be directly detected using fluorescence microscopy. Alternatively, if an enzyme-conjugated streptavidin is used, the addition of a chromogenic substrate will produce a colored precipitate at the site of the target, which can be visualized with a standard light microscope. aatbio.com
Underlying Mechanisms of Signal-to-Noise Ratio Enhancement and Sensitivity Improvement
This amplification cascade can increase detection sensitivity by up to 100-fold or even 1000-fold compared to conventional methods. biotium.comcancer.gov This heightened sensitivity allows for the detection of targets that are present in very low abundance and may be undetectable by standard techniques. lunaphore.com Furthermore, the covalent nature of the tyramide deposition ensures that the signal is stable and does not diffuse away from the target site, contributing to a high signal-to-noise ratio and excellent spatial resolution. thermofisher.com The ability to achieve strong signals also allows for the use of more dilute primary antibodies, which can help to reduce background staining and further improve the signal-to-noise ratio. nih.gov
Table 1: Key Chemical Compounds
| Compound Name | Role in the Process |
| This compound | The substrate for HRP, carrying the biotin reporter molecule. |
| Horseradish Peroxidase (HRP) | The enzyme that catalyzes the oxidation of the tyramide moiety. |
| Hydrogen Peroxide (H₂O₂) | The co-substrate for the HRP-catalyzed reaction. |
| Tyrosine | The primary amino acid residue to which the activated tyramide radical covalently binds. |
| Avidin/Streptavidin | Proteins that bind with high affinity to the deposited biotin, used for signal visualization. |
Table 2: Comparison of Detection Sensitivity
| Detection Method | Relative Sensitivity | Key Principle |
| Conventional Immunohistochemistry (IHC) | 1x | Direct or indirect antibody labeling with a limited number of reporter molecules per target. |
| Tyramide Signal Amplification (TSA) | 10-1000x | Enzymatic amplification leading to the deposition of a high density of reporter molecules at the target site. biotium.comcancer.gov |
Methodological Paradigms Employing Biotin Aeea Tyramide in Biomedical Research
Tyramide Signal Amplification (TSA) in Immunodetection Protocols
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful technique that significantly enhances the sensitivity of immunodetection methods. biotium.com The core of this technology lies in the enzymatic activity of horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the tyramide moiety of Biotin-AEEA-Tyramide into a highly reactive, short-lived radical. nih.gov This activated tyramide then covalently binds to electron-rich residues, such as tyrosine, on proteins in close proximity to the HRP enzyme. nih.gov This process results in the deposition of a high density of biotin (B1667282) molecules at the site of the target antigen, leading to a substantial amplification of the signal. biotium.com The deposited biotin can then be detected by streptavidin conjugated to a fluorescent dye or an enzyme, facilitating visualization. nih.gov
The inclusion of the AEEA linker in the this compound molecule is significant. This hydrophilic spacer increases the solubility of the compound in aqueous buffers and its length helps to minimize steric hindrance between the biotin and tyramide moieties, potentially improving the efficiency of both the enzymatic reaction and the subsequent detection steps. Furthermore, the AEEA linker can render the molecule membrane-impermeant, which is advantageous for selective labeling of cell surface proteins. iris-biotech.de
Immunofluorescence (IF) and Immunohistochemistry (IHC) Enhancement Strategies
In the realms of immunofluorescence (IF) and immunohistochemistry (IHC), this compound-based TSA offers a remarkable increase in signal intensity, often by as much as 100-fold compared to conventional methods. creative-diagnostics.com This amplification is particularly crucial for the visualization of low-abundance proteins that are otherwise undetectable. hellobio.com The covalent nature of the tyramide deposition ensures that the signal is localized with high resolution to the site of the target antigen. nih.gov
The enhanced sensitivity afforded by TSA allows for a significant reduction in the concentration of the primary antibody, which can help to minimize background staining and reduce costs. creative-diagnostics.com The protocol for TSA in IHC and IF typically involves the standard steps of antigen retrieval (for IHC), blocking, and incubation with a primary antibody. This is followed by incubation with an HRP-conjugated secondary antibody, which then catalyzes the deposition of this compound. Finally, the deposited biotin is visualized using fluorophore- or enzyme-labeled streptavidin. hellobio.com
| Application | Target | Key Finding |
| Immunohistochemistry (IHC) | Various tissue antigens | Enhanced resolution and sensitivity in electron microscopy applications. nih.gov |
| Immunofluorescence (IF) | Low-abundance proteins | Up to 100-fold signal amplification compared to traditional methods. creative-diagnostics.com |
Applications in Immunocytochemistry (ICC)
The principles of TSA with this compound are directly applicable to immunocytochemistry (ICC), enabling the sensitive detection of proteins within cultured cells. The high signal-to-noise ratio achieved with this method provides clear and robust staining, facilitating the detailed analysis of protein localization and expression at the subcellular level. biotium.com A general protocol for ICC using this compound involves cell fixation, permeabilization, blocking, and incubation with primary and HRP-conjugated secondary antibodies, followed by the TSA reaction and visualization. hellobio.com The ability to use more dilute primary antibodies is also a significant advantage in ICC, reducing the likelihood of non-specific binding and background fluorescence. creative-diagnostics.com
Integration with Enzyme-Linked Immunosorbent Assay (ELISA) Protocols for Biomarker Detection
This compound-based TSA has been successfully integrated into Enzyme-Linked Immunosorbent Assay (ELISA) protocols to dramatically increase the sensitivity of biomarker detection. sigmaaldrich.comiris-biotech.descientificlabs.co.uk In a TSA-ELISA, the standard assay format is followed by an HRP-catalyzed deposition of this compound onto the surface of the microplate wells where the analyte has been captured. The accumulated biotin is then quantified using streptavidin-HRP and a chromogenic or fluorogenic substrate. This amplification of the enzymatic signal can lead to a more than 100-fold increase in fluorescence signal intensity. researchgate.net
Recent advancements have led to the development of droplet-free digital ELISA formats that utilize a tyramide signal amplification system. In this method, the enzymatic reaction products are concentrated on beads, allowing for the digital counting of single molecules and achieving femtomolar levels of detection for biomarkers like hepatitis B surface antigen. nih.gov This approach offers a significant improvement in sensitivity over conventional ELISA, with one study reporting a greater than 20-fold increase. nih.gov
| ELISA Adaptation | Analyte | Key Improvement |
| Fluorescence ELISA with TSA | Human Epidermal Growth Factor | >100-fold increase in fluorescence signal intensity. researchgate.net |
| Droplet-Free Digital ELISA with TSA | Hepatitis B Surface Antigen | >20-fold higher sensitivity than conventional ELISA. nih.gov |
Adaptations for Enhanced Detection of Low-Abundance Protein Targets
A primary advantage of employing this compound in TSA is its remarkable ability to facilitate the detection of low-abundance protein targets. hellobio.com This is a common challenge in biomedical research, where key regulatory proteins, transcription factors, and cytokines are often present at very low concentrations. The signal amplification provided by TSA can be the determining factor in whether these proteins can be visualized and studied in their native cellular and tissue contexts. creative-diagnostics.com The enhanced sensitivity allows researchers to generate highly specific signals with low background, which is essential for accurate and reliable data. creative-diagnostics.com
This compound in Nucleic Acid Detection Methodologies
Beyond its utility in protein detection, this compound is also a valuable reagent for enhancing the sensitivity of nucleic acid detection methods. The fundamental principle of HRP-catalyzed tyramide deposition remains the same, but in this context, the HRP enzyme is localized to a specific DNA or RNA sequence via a probe.
In Situ Hybridization (ISH) and Fluorescence In Situ Hybridization (FISH) Applications
In the fields of in situ hybridization (ISH) and fluorescence in situ hybridization (FISH), TSA with this compound has proven to be a powerful tool for the detection of low-copy nucleic acid sequences. nih.gov Traditional ISH and FISH methods can suffer from low signal intensity, making it difficult to detect genes or viral DNA that are present in only a few copies per cell. By incorporating a TSA step, the signal from the hybridized probe can be significantly amplified.
The process involves hybridizing a biotin-labeled nucleic acid probe to the target sequence within fixed cells or tissues. An HRP-conjugated streptavidin is then used to bind to the biotinylated probe. The subsequent addition of this compound and hydrogen peroxide initiates the TSA reaction, leading to the deposition of a high concentration of biotin molecules at the site of the hybridized probe. These biotin deposits can then be visualized using either a chromogenic substrate for brightfield microscopy (in ISH) or a fluorescently labeled streptavidin for fluorescence microscopy (in FISH). amanote.comnih.gov This methodology has been successfully used to distinguish between integrated and episomal viral DNA and to identify different grades of cervical intraepithelial neoplasia based on human papillomavirus (HPV) signal patterns. nih.gov
| Technique | Target | Key Finding |
| In Situ Hybridization (ISH) | Low-copy nucleic acid sequences | Enables sensitive, background-free assay of clinical specimens. nih.gov |
| Fluorescence In Situ Hybridization (FISH) | Human Papillomavirus (HPV) | Distinguishes viral integration patterns in cervical lesions. nih.gov |
Amplified Detection of Low-Copy Number Nucleic Acid Sequences (DNA and RNA)
The detection of nucleic acid sequences present in low copy numbers, such as those from pathogens, circulating tumor DNA (ctDNA), or specific messenger RNA (mRNA) transcripts, is a significant challenge in molecular diagnostics and research. This compound is a key reagent in tyramide signal amplification (TSA), a technology that significantly enhances the sensitivity of in situ hybridization (ISH) and other related techniques, enabling the visualization of these low-abundance targets. biotium.comapexbt.com
The core principle of TSA involves an enzymatic amplification step. ugent.be In the context of nucleic acid detection, a target-specific probe (DNA or RNA) is first hybridized to the sequence of interest within a cell or tissue sample. This probe is labeled with a molecule, such as digoxigenin (B1670575) or even biotin itself, that can be recognized by an antibody or streptavidin conjugated to horseradish peroxidase (HRP). biotium.comugent.be Upon the addition of this compound and a source of hydrogen peroxide, the HRP enzyme catalyzes the conversion of the tyramide moiety into a highly reactive, short-lived radical intermediate. ugent.benih.gov
These tyramide radicals then covalently bind to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme. ugent.beresearchgate.net This enzymatic deposition results in a high density of biotin molecules being localized at the site of the target nucleic acid sequence. biotium.comapexbt.com The amplification occurs because a single HRP enzyme can catalyze the deposition of many this compound molecules in a short period. ugent.be The accumulated biotin can then be detected by streptavidin conjugated to a fluorophore or a chromogenic enzyme, leading to a greatly amplified signal compared to methods that rely on the direct detection of a labeled probe. biotium.comugent.be This enhanced sensitivity, reportedly up to 100-fold greater than conventional methods, allows for the reliable detection of single viral genomes or rare mRNA transcripts within individual cells. biotium.combiotium.com
| Parameter | Conventional ISH | TSA-Based ISH with this compound |
| Principle | Direct detection of a labeled probe. | Enzymatic deposition of multiple biotin labels. |
| Key Enzyme | None (or reporter enzyme for chromogenic detection). | Horseradish Peroxidase (HRP). ugent.be |
| Reagent | Labeled nucleic acid probe. | This compound, Hydrogen Peroxide. ugent.be |
| Signal Amplification | Minimal to none. | High (up to 100-fold). biotium.combiotium.com |
| Sensitivity | Lower, suitable for high-copy number targets. | Higher, enables detection of low-copy number targets. biotium.com |
| Resolution | High spatial resolution. | Slightly reduced spatial resolution due to radical diffusion. ugent.be |
Advanced Methodologies in CRISPR-FISH for Genomic Loci Visualization
Visualizing the three-dimensional organization of the genome is crucial for understanding gene regulation. researchgate.neteinsteinmed.edu Fluorescence in situ hybridization (FISH) has been a foundational technique for this purpose, but it often requires harsh DNA denaturation steps that can disrupt the native chromatin structure. einsteinmed.edunih.gov The development of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based imaging, often termed CRISPR-FISH, offers a gentler alternative by using a nuclease-deficient Cas9 (dCas9) protein and a guide RNA (gRNA) to target specific genomic loci. einsteinmed.edunih.gov
The integration of tyramide signal amplification using this compound with CRISPR-FISH protocols further enhances the capabilities of this technology, particularly for labeling repetitive DNA elements. researchgate.net In this advanced methodology, a dCas9 protein is combined with a biotin-tagged bipartite gRNA to target specific DNA repeats, such as those found in centromeres or telomeres. researchgate.net
The labeling process begins with the formation of the dCas9-gRNA complex, which binds to the target genomic sequence. The biotin tag on the gRNA then serves as a docking site for streptavidin-HRP. researchgate.net In the presence of hydrogen peroxide, the recruited HRP catalyzes the conversion of this compound into its reactive radical form. researchgate.net This radical covalently binds to proximal tyrosine residues, leading to the deposition of a high concentration of biotin molecules at the target locus. researchgate.net A final step involves the application of fluorescently labeled streptavidin, which binds to the deposited biotin, resulting in a significantly amplified signal. researchgate.net This method has been shown to successfully increase the signal size of Arabidopsis centromere repeats by approximately two-fold, allowing for more robust visualization. researchgate.net While this amplification greatly improves detection sensitivity, it can lead to slightly "fuzzier" signals due to the diffusion radius of the tyramide radicals. researchgate.net
| Method | Description | Advantages | Considerations |
| Standard CRISPR-FISH | Uses a fluorescently labeled dCas9 or gRNA for direct visualization of genomic loci. nih.gov | No harsh DNA denaturation required, preserving chromatin structure. einsteinmed.edu | Signal intensity can be low, especially for non-repetitive sequences. |
| Indirect CRISPR-FISH | Employs a hapten-labeled gRNA detected by a fluorescently labeled antibody or binding protein. | Can provide some signal amplification over direct methods. | Requires additional incubation and wash steps. |
| TSA-CRISPR-FISH | Integrates tyramide signal amplification by using a biotin-tagged gRNA, streptavidin-HRP, and this compound. researchgate.net | Significantly enhances signal intensity, improving detection of target loci. researchgate.net | Potential for slightly reduced spatial resolution due to tyramide deposition radius. researchgate.net |
Proximity Labeling (PL) Utilizing this compound for Proteomic Investigations
Proximity labeling (PL) coupled with mass spectrometry has become a powerful strategy for mapping the spatial organization of proteins and identifying transient or weak protein-protein interactions within living cells. harvard.eduharvard.edunih.gov These methods utilize an enzyme, genetically fused to a protein of interest, that generates reactive molecules to covalently tag neighboring proteins with a small molecule reporter, typically biotin. harvard.eduresearchgate.net this compound (also referred to as biotin-phenol) is a crucial substrate for peroxidase-based PL methods. nih.govnih.gov In these approaches, a peroxidase enzyme, such as horseradish peroxidase (HRP) or the engineered ascorbate (B8700270) peroxidase (APEX), is brought into the vicinity of a specific subcellular location or protein complex. harvard.edunih.gov In the presence of hydrogen peroxide, the peroxidase catalyzes the oxidation of this compound into a short-lived, highly reactive biotin-phenoxyl radical. nih.gov This radical species diffuses a short distance and covalently attaches to electron-rich amino acid residues, like tyrosine, on nearby endogenous proteins. researchgate.netnih.gov The resulting biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry. harvard.edunih.gov
Enzyme-Mediated Activation of Radical Sources (EMARS) Frameworks
The Enzyme-Mediated Activation of Radical Sources (EMARS) method was developed to identify molecules that are co-clustered on the surface of living cells, particularly within membrane microdomains like lipid rafts. nih.govresearchgate.net The technique typically involves targeting HRP to a specific cell surface molecule using an HRP-conjugated antibody or lectin. nih.gov
Once the HRP is localized, the cells are treated with a radical-producing reagent, such as a biotin-conjugated aryl azide (B81097) or this compound, and hydrogen peroxide. nih.gov The HRP catalyzes the generation of radicals from these substrates. nih.govresearchgate.net These radicals have a short lifetime and therefore only react with and covalently label molecules within the immediate proximity of the HRP enzyme. nih.gov The labeling radius for HRP-catalyzed proximity biotinylation has been reported to be in the range of tens to hundreds of nanometers. researchgate.netnih.gov Following the labeling reaction, the biotin-tagged proteins can be isolated and identified, providing a snapshot of the molecular composition of the targeted microenvironment. nih.gov
Selective Proteomic Proximity LAbeling using Tyramide (SPPLAT) Protocols
Selective Proteomic Proximity LAbeling using Tyramide (SPPLAT) is a specific application of HRP-mediated proximity labeling designed to identify proteins within spatially confined membrane microenvironments. researchgate.netnih.gov This method brings HRP into close contact with a target protein by covalently linking it to a primary or secondary antibody, an antigen, or another molecule that binds the target. nih.gov
Upon the addition of a biotinylated tyramide reagent (such as this compound) and hydrogen peroxide, the HRP generates tyramide free radicals. nih.gov These radicals diffuse over a short distance—estimated to be a few tens to hundreds of nanometers—before covalently labeling proximal proteins. nih.gov The biotinylated proteins are then isolated via affinity chromatography using immobilized streptavidin and subsequently identified by liquid chromatography-mass spectrometry (LC-MS). nih.gov SPPLAT is particularly useful as a discovery-based tool for surveying the molecular neighbors of a specific plasma membrane protein without the need for genetic manipulation. nih.gov
Biotinylation by Antibody Recognition (BAR) Techniques
Biotinylation by Antibody Recognition (BAR) is a proximity labeling method that leverages antibody-guided biotin deposition to identify proximal proteins and potential interactors in fixed cells and primary tissues. nih.govspringernature.combiorxiv.org This technique is particularly valuable for studying insoluble proteins that form higher-order structures and for analyzing protein environments directly within tissues. nih.govresearchgate.net
The BAR protocol begins with the fixation and permeabilization of the sample. A primary antibody is used to target the protein of interest. nih.govbiorxiv.org A secondary antibody conjugated to HRP is then applied, binding to the primary antibody. nih.govscispace.com In the presence of this compound (phenol biotin) and hydrogen peroxide, the localized HRP creates free radicals, resulting in the covalent biotinylation of proteins in close proximity to the target antigen. nih.govbiorxiv.org Because the biotin is covalently attached, harsh conditions can be used to solubilize the proteins. The biotinylated proteins are then captured with streptavidin-coated beads and identified by mass spectrometry. nih.gov BAR has been successfully used to profile the dynamic interactome of lamin A/C in various cell types and tissues. nih.govspringernature.com
| Technique | Targeting Method | Sample Type | Key Feature |
| EMARS | HRP-conjugated antibody or lectin. nih.gov | Living cells. researchgate.net | Identifies co-clustering molecules on the cell surface. researchgate.net |
| SPPLAT | HRP-conjugated antibody, antigen, drug, or toxin. nih.gov | Living cells. nih.gov | Maps protein microenvironments, particularly at the plasma membrane. nih.govnih.gov |
| BAR | Primary antibody followed by secondary HRP-conjugated antibody. nih.gov | Fixed cells and primary tissues. nih.govspringernature.com | Enables proximity labeling in intact tissues and for insoluble proteins. nih.govresearchgate.net |
Integration with APEX-based Proximity Biotinylation for Live-Cell Profiling
The engineered ascorbate peroxidase 2 (APEX2) is a monomeric, 27 kDa enzyme widely used for proximity labeling in living cells due to its high activity and rapid labeling kinetics. nih.govresearchgate.netresearchgate.net APEX2 is genetically fused to a protein of interest or a localization signal, directing it to a specific subcellular compartment. harvard.edunih.gov
The labeling process involves incubating the cells with this compound (biotin-phenol) for a period to allow for its uptake, followed by a very brief addition of hydrogen peroxide (typically for 1 minute) to initiate the biotinylation reaction. harvard.edunih.gov The APEX2 enzyme uses the hydrogen peroxide to oxidize the biotin-phenol into a phenoxyl radical, which then covalently tags nearby proteins. nih.gov This rapid labeling provides high temporal resolution, making it possible to capture dynamic protein-protein interactions. nih.govresearchgate.net The integration of this compound with the APEX2 system has enabled the high-resolution mapping of various subcellular proteomes, including those of the mitochondrial matrix, the endoplasmic reticulum, and synaptic clefts. researchgate.netiris-biotech.de
Adaptations for Advanced Imaging and Detection Modalities
The versatility of this compound extends to its application in sophisticated imaging and analytical techniques. The fundamental principle of signal amplification can be adapted to overcome the sensitivity limitations of various platforms, thereby expanding the frontiers of biomedical investigation.
In the realm of electron microscopy, the precise localization of proteins within the intricate architecture of cells and tissues is paramount. The use of this compound in conjunction with immunoelectron microscopy provides a robust method for achieving high-resolution ultrastructural localization of antigens. nih.gov
The methodology typically involves an indirect immunolabeling protocol. Initially, a primary antibody specifically binds to the target antigen on ultrathin tissue sections. This is followed by the application of a secondary antibody conjugated to HRP. The crucial step involves the introduction of this compound, which is then catalytically activated by the HRP. The resulting biotin deposition at the site of the antigen appears as a dense, filamentous material under the electron microscope, clearly delineating the location of the target protein within specific cellular compartments. nih.gov This technique has proven to be highly specific, with negligible background staining. nih.gov
Research has demonstrated the successful application of this method for the localization of various proteins. For instance, in pancreatic acinar cells, amylase and heat-shock protein 70 have been precisely localized to their respective cellular compartments. nih.gov Similarly, insulin (B600854) in pancreatic beta-cells, and carbamoyl (B1232498) phosphate (B84403) synthetase and catalase in liver tissue have been effectively visualized using this technique. nih.gov The high sensitivity of this approach makes it particularly valuable for detecting low-abundance proteins that are often challenging to identify with conventional immunogold techniques.
Table 1: Ultrastructural Localization of Proteins using Biotinyl-Tyramide in Electron Microscopy
| Target Protein | Tissue/Cell Type | Observed Localization | Reference |
|---|---|---|---|
| Amylase | Rat Pancreatic Acinar Cells | Rough Endoplasmic Reticulum, Golgi Apparatus, Zymogen Granules | nih.gov |
| Heat-Shock Protein 70 | Rat Pancreatic Acinar Cells | Cellular Compartments | nih.gov |
| Insulin | Rat Pancreatic Beta-Cells | Secretory Granules | nih.gov |
| Carbamoyl Phosphate Synthetase | Rat Liver Tissue | Mitochondria | nih.gov |
| Catalase | Rat Liver Tissue | Peroxisomes | nih.gov |
Flow cytometry is a powerful high-throughput technique for the analysis of single cells in a heterogeneous population. However, a significant limitation is the detection of proteins expressed at low levels. The integration of this compound-based signal amplification has substantially enhanced the sensitivity of flow cytometric assays. nih.govnih.gov
The process involves the standard steps of cell fixation and permeabilization (for intracellular targets), followed by incubation with a primary antibody and an HRP-conjugated secondary antibody. The subsequent introduction of this compound leads to the deposition of biotin on and around the target protein. The amplified biotin signal is then detected using a fluorescently labeled streptavidin conjugate, which can be quantified by the flow cytometer.
This method has been shown to dramatically increase the signal intensity, with reports of a 5-fold to over 10-fold improvement in measurement resolution compared to conventional staining methods. nih.govnih.gov This enhanced sensitivity is particularly beneficial for the detection of rare cell populations and for the analysis of signaling pathways involving low-abundance phosphorylated proteins. thermofisher.comfluorofinder.com For example, a significant increase in the mean fluorescence intensity (MFI) has been observed in the detection of the CD4 surface marker on human lymphocytes following tyramide signal amplification. nih.gov
Table 2: Signal Enhancement in Flow Cytometry using Biotin-Tyramide Amplification
| Target | Cell Type | Staining Method | Fold Increase in Signal (MFI) | Reference |
|---|---|---|---|---|
| CD4 | Human Lymphocytes | Anti-human CD4 with anti-mouse-FITC | 1 (Baseline) | nih.gov |
| CD4 | Human Lymphocytes | Biotin-Tyramide Amplification | 5 | nih.gov |
| CD36 | Human Mononuclear Cells | Biotin-Tyramide Amplification (single round) | - | nih.gov |
| CD36 | Human Mononuclear Cells | Biotin-Tyramide Amplification (repeated) | Additional 2.5 | nih.gov |
| Endogenous Erk and Stat signaling pathways | Various | Optimized Tyramide Signal Amplification | ≥ 10 (in measurement resolution) | nih.gov |
Advanced Applications and Research Domains Utilizing Biotin Aeea Tyramide
Subcellular Proteomic Mapping and Compartmental Analysis
Proximity labeling with Biotin-AEEA-Tyramide allows for the mapping of protein composition within specific subcellular compartments or microdomains that are difficult to isolate biochemically iris-biotech.deresearchgate.netgoogle.com. By genetically fusing a peroxidase enzyme to a protein known to reside in a particular location, or by targeting the enzyme to a specific region, proteins in the vicinity are biotinylated upon addition of this compound and H₂O₂ nih.govresearchgate.netgoogle.com. The short half-life and limited diffusion radius of the phenoxyl radical ensure high spatial resolution, typically within tens to hundreds of nanometers of the enzyme nih.govjacc.orgresearchgate.net.
Selective Profiling of Cell Surface Proteomes
The membrane-impermeant nature of this compound makes it particularly well-suited for selectively labeling and profiling proteins on the outer surface of the plasma membrane issuu.comiris-biotech.de. When a peroxidase is targeted to the cell surface, either by genetic fusion to a membrane protein or by conjugation to a cell-surface-binding molecule like wheat germ agglutinin (WGA), the addition of this compound results in the biotinylation of cell surface proteins and their immediate neighbors nih.govresearchgate.netelifesciences.org. This technique allows for the comprehensive identification of proteins exposed on the cell surface, which is crucial for understanding cell-cell interactions, signaling, and identifying potential therapeutic targets nih.govelifesciences.orgmdpi.com. Studies have successfully employed this approach to characterize the surface proteome of various cell types, including cancer cells and extracellular vesicles nih.govelifesciences.orgmdpi.com.
Investigation of Spatially Restricted Proteomes (e.g., Synaptic Cleft, Organellar Contact Sites)
Beyond the general cell surface, this compound-based proximity labeling has been instrumental in characterizing highly specialized and spatially restricted proteomes that are challenging to study using traditional biochemical fractionation methods iris-biotech.deresearchgate.netgoogle.com.
Synaptic Cleft: The synaptic cleft, the narrow space between neurons at a synapse, contains a unique set of proteins critical for neurotransmission. Proximity labeling with peroxidases targeted to the synaptic cleft has enabled the mapping of its protein composition, revealing novel cleft proteins and providing insights into synaptic function issuu.comiris-biotech.denih.goviris-biotech.desigmaaldrich.com.
Organellar Contact Sites: Membrane contact sites (MCSs) are regions where different organelles come into close proximity, facilitating lipid transfer, calcium signaling, and other crucial cellular processes. Mapping the proteome of these dynamic interfaces is challenging. Proximity labeling, such as the Contact-ID method which utilizes an APEX enzyme targeted to MCSs, has been used with biotinylated tyramide derivatives to identify proteins enriched at specific contact sites, such as those between the endoplasmic reticulum (ER) and mitochondria researchgate.netnih.gov.
Characterization of Specific Organellar Membrane Proteomes (e.g., Outer Mitochondrial Membrane, Endoplasmic Reticulum)
While this compound is membrane-impermeant, its use in conjunction with peroxidases targeted to specific intracellular compartments allows for the study of proteins within those compartments or on their membranes. For instance, genetically encoded peroxidases can be directed to the outer mitochondrial membrane or the ER membrane, enabling the biotinylation and subsequent identification of proteins residing in these locations or their immediate vicinity researchgate.netgoogle.comiris-biotech.debiorxiv.org. This provides detailed molecular maps of organellar membranes, contributing to the understanding of their functions and interactions.
Elucidation of Molecular Interactions and Protein Complex Dynamics
Proximity labeling with this compound is a powerful technique for identifying protein-protein interactions and analyzing the dynamic nature of protein complexes in their native cellular environment researchgate.netnih.govnih.gov. By fusing a peroxidase to a protein of interest (the "bait"), proteins that come into close proximity to the bait are biotinylated nih.govresearchgate.netnih.gov. This approach has advantages over traditional methods like co-immunoprecipitation as it can capture transient or weak interactions that might be lost during cell lysis and purification jacc.orgresearchgate.netnih.gov.
Identification of Transient and Stable Protein-Protein Interactions
The rapid nature of the peroxidase-catalyzed biotinylation reaction (often within minutes) allows for capturing transient interactions that occur for short durations issuu.comnih.govjacc.orgresearchgate.net. Stable protein complexes are also readily identified as their components are consistently in close proximity to the bait protein nih.gov. Quantitative proteomics approaches, such as Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) or isobaric tagging, can be integrated with proximity labeling to quantify changes in protein interactions under different cellular conditions or over time, providing insights into the dynamics of protein complexes researchgate.netresearchgate.net.
An example of data that might be generated from such studies could involve identifying proteins significantly enriched in the biotinylated fraction when a peroxidase is fused to a bait protein compared to a control.
| Bait Protein Fusion | Identified Proximal Protein | Fold Enrichment (vs. Control) | Putative Interaction Type |
| Target Protein X | Protein A | 15.2 | Stable |
| Target Protein X | Protein B | 4.8 | Transient |
| Target Protein X | Protein C | 2.1 | Weak/Proximal |
Note: This is a hypothetical data table illustrating the type of data obtained from proximity labeling experiments. Actual data would involve specific protein names and quantitative enrichment values derived from mass spectrometry analysis.
Analysis of Nucleic Acid-Protein Associations (e.g., RNA-binding proteins)
While the primary targets of the tyramide radical are tyrosine residues on proteins, modifications to the tyramide substrate or specific experimental conditions can potentially allow for the labeling of other biomolecules, including nucleic acids issuu.combiorxiv.org. Although standard biotin-tyramide is not ideal for labeling nucleic acids, research is ongoing to develop novel probes and methods that facilitate the efficient labeling of nucleic acids and their interacting proteins issuu.combiorxiv.org. This opens avenues for using proximity labeling to study RNA-protein interactions and map the composition of ribonucleoprotein complexes in living cells researchgate.netnih.govbiorxiv.org.
Studying Molecular Interactions within Insoluble Cellular Components (e.g., Aggregates)
Studying molecular interactions within insoluble cellular components, such as protein aggregates, presents significant challenges due to their inherent insolubility. Proximity labeling techniques, including those utilizing biotinylated tyramides like this compound, offer a powerful approach to overcome these difficulties pnas.orgmq.edu.au.
One such technique is biotinylation by antibody recognition (BAR), also known as selective proteomic proximity labeling using tyramide (SPPLAT) pnas.orgmq.edu.aumdpi.com. This method is particularly well-suited for analyzing insoluble cellular structures pnas.org. In BAR, a primary antibody targets the protein of interest within the insoluble aggregate pnas.orgmq.edu.au. A secondary antibody conjugated to HRP is then used to localize the enzyme to the target pnas.orgmq.edu.au. Upon addition of hydrogen peroxide and a biotinylated tyramide (such as this compound or a similar biotinyl tyramide), the HRP catalyzes the deposition of biotin (B1667282) moieties onto proteins in close proximity to the target antigen pnas.orgmq.edu.au.
The key advantage of using biotinylation in this context is the chemical resistance of biotin-streptavidin binding to harsh lysis buffers (e.g., SDS, RIPA buffer, urea) required to solubilize insoluble aggregates mq.edu.au. This allows for the efficient isolation of biotinylated proteins, which represent the proximal interactors of the target protein within the aggregate, using streptavidin-coated beads pnas.orgmq.edu.au. These isolated proteins can then be analyzed by techniques such as Western blot or mass spectrometry to identify the molecular components interacting within the insoluble structure pnas.orgmq.edu.aumdpi.com.
Research findings demonstrate the utility of this approach in studying pathological protein aggregates in neurodegenerative diseases pnas.orgmq.edu.au. For instance, BAR has been successfully applied to label Lewy pathology molecular interactions in human brain tissue pnas.org. This involved using a biotinyl tyramide in conjunction with HRP localized to phosphorylated alpha-synuclein (B15492655) (PSER129), a key component of Lewy bodies pnas.org. The deposited biotin allowed for the capture and identification of proteins in the vicinity of the aggregates, providing insights into their molecular composition and potential interaction partners pnas.org.
Enhanced Detection of Pathogens and Specific Biomolecules in Research Models
This compound, through its application in TSA, significantly enhances the detection sensitivity of pathogens and specific biomolecules in various research models, enabling the visualization of targets that might be undetectable with conventional methods mdpi.comugent.benih.gov. TSA has been widely adopted in techniques like ELISA, flow cytometry, immunohistochemistry, and in situ hybridization for detecting proteins, DNA, RNA, and pathogens mdpi.com.
The amplification achieved by TSA allows researchers to detect low-abundance targets, which is crucial for studying pathogens present at low titers or biomolecules expressed at low levels biotium.commdpi.comugent.be. By depositing a high density of biotin molecules at the target site, the subsequent detection with labeled streptavidin yields a greatly intensified signal rndsystems.combiotium.comugent.be.
Amplified Detection of Viral Antigens and Genomes
TSA, utilizing biotinylated tyramides, has proven valuable for the amplified detection of viral antigens and genomes mdpi.comnih.gov. This is particularly important for sensitive diagnostic assays and research studies involving viruses that may be present at low concentrations or in limited sample material mdpi.comnih.gov.
In the context of viral antigen detection, TSA can be integrated into immunohistochemistry or ELISA protocols iris-biotech.demdpi.com. An antibody specific to the viral antigen is used, followed by an HRP-conjugated secondary antibody mdpi.comugent.be. The subsequent TSA step with this compound leads to amplified biotin deposition at the site of the antigen, enabling enhanced visualization or detection iris-biotech.demdpi.com.
For the detection of viral genomes, TSA is commonly applied in conjunction with in situ hybridization (ISH) iris-biotech.demdpi.comnih.gov. Biotin-labeled probes designed to target specific viral DNA or RNA sequences are hybridized to the sample nih.govnih.gov. HRP is then brought to the site of the hybridized probe, often via streptavidin-HRP conjugates that bind to the biotinylated probe mdpi.comnih.govnih.gov. The TSA reaction with this compound then amplifies the signal from the hybridized probe by depositing multiple biotin molecules nearby mdpi.comnih.govnih.gov.
Studies have demonstrated the effectiveness of biotinyl tyramide-based TSA in detecting viral genomes. For example, TSA was evaluated for the detection of parvovirus B19 DNA in serum samples using a dot-blot hybridization assay nih.gov. The TSA detection method was significantly more sensitive, able to detect 1 pg of B19 DNA, proving 10-50 times more sensitive than a direct detection method nih.gov. Another study highlighted enhanced detection of Porcine reproductive and respiratory syndrome virus (PRRSV) in fixed tissues using biotinyl tyramide-based ISH with TSA sigmaaldrich.commdpi.com. A 100-fold sensitivity improvement was also achieved in detecting foot and mouth disease virus (FMDV) using biotin-labeled oligodeoxynucleotides and TSA in in situ hybridization mdpi.com.
Enhanced Visualization of Low-Abundance Intracellular Markers in Cellular Studies
Visualizing low-abundance intracellular markers is a common challenge in cellular studies. This compound, through TSA, provides a means to significantly enhance the signal from these markers, facilitating their detection and analysis using techniques like immunohistochemistry, immunofluorescence, and flow cytometry iris-biotech.deugent.benih.govnih.gov.
In immunohistochemistry and immunofluorescence, TSA allows for the detection of targets that are present in low copy numbers per cell ugent.benih.gov. By amplifying the signal at the site of the target protein, TSA can make weakly expressed markers readily visible nih.gov. This is particularly useful when studying proteins with low cellular abundance or in samples where the antigenicity has been compromised nih.gov. Research has shown that biotin tyramide signal amplification dramatically increases immunoreactivity of targets, such as androgen receptors in the rat prefrontal cortex, which are present at low levels in certain cell types nih.gov. This enhanced detection enables the study of the distribution and localization of these low-abundance markers nih.gov.
TSA has also been adapted for use in flow cytometry to improve the detection resolution and low-end sensitivity of intracellular protein measurements nih.gov. By amplifying the fluorescent signal associated with intracellular targets, TSA can help overcome instrument detection limits and cellular autofluorescence, allowing for more reliable quantification of low-abundance proteins within individual cells nih.gov.
While TSA offers significant signal amplification, it's important to note that the deposition of biotin can occur on proteins near the target, potentially affecting the spatial resolution compared to direct detection methods ugent.be. However, for visualizing low-abundance markers that would otherwise be undetectable, the benefits of amplification often outweigh this limitation.
Compound Information
| Compound Name | PubChem CID |
| Biotinyl tyramide | 21826423 |
| This compound | N/A |
This compound is a chemical compound widely employed in biological research, primarily as a key reagent in the tyramide signal amplification (TSA) technique iris-biotech.descientificlabs.ie. This method is integrated into various widely used assays, including immunohistochemistry (IHC), in situ hybridization (ISH), electron microscopy, and ELISA, to significantly boost detection sensitivity iris-biotech.descientificlabs.ie. The compound, also recognized under names such as N-(2-(2-(2-(4-Hydroxyphenethylamino)-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide or Biotin-PEG-tyramide, possesses a molecular weight of 508.63 g/mol and the empirical formula C₂₄H₃₆N₄O₆S sigmaaldrich.com. It is structurally related to Biotinyl tyramide, which lacks the AEEA linker and has a molecular weight of 363.47 g/mol and a PubChem CID of 21826423 nih.govrndsystems.comsigmaaldrich.comuni-freiburg.de. The AEEA moiety in this compound serves as a flexible spacer arm.
The mechanism of TSA hinges on the catalytic activity of horseradish peroxidase (HRP) biotium.commdpi.comugent.benih.gov. In the presence of hydrogen peroxide, HRP converts tyramide conjugates like this compound into highly reactive free radicals biotium.commdpi.comugent.benih.gov. These radicals then form covalent bonds with tyrosine residues on proteins and other macromolecules situated in the immediate vicinity of the HRP enzyme biotium.comugent.benih.gov. When this compound is used, this process leads to the localized deposition of a high density of biotin molecules rndsystems.combiotium.com. The accumulated biotin can subsequently be detected with high sensitivity using streptavidin conjugates labeled with fluorophores or enzymes, resulting in a substantial amplification of the signal—potentially up to 100-fold—compared to traditional detection methods rndsystems.combiotium.comugent.be.
This compound, through its integral role in TSA, serves as a powerful tool in sophisticated research applications demanding exceptional sensitivity and signal enhancement.
Studying Molecular Interactions within Insoluble Cellular Components (e.g., Aggregates)
Investigating molecular interactions within insoluble cellular components, such as protein aggregates, presents a significant challenge due to their insolubility. Proximity labeling techniques, including those employing biotinylated tyramides like this compound, offer an effective strategy to overcome these technical hurdles pnas.orgmq.edu.au.
Biotinylation by antibody recognition (BAR), also known as selective proteomic proximity labeling using tyramide (SPPLAT), is one such technique particularly well-suited for analyzing insoluble cellular structures pnas.orgmq.edu.aumdpi.com. In the BAR method, a primary antibody is used to target the protein of interest within the insoluble aggregate pnas.orgmq.edu.au. An HRP-conjugated secondary antibody is then employed to localize the enzyme to the target site pnas.orgmq.edu.au. The addition of hydrogen peroxide and a biotinylated tyramide (such as this compound or a similar biotinyl tyramide) facilitates the HRP-catalyzed deposition of biotin moieties onto proteins in close proximity to the target antigen pnas.orgmq.edu.au.
A critical advantage of utilizing biotinylation in this context is the robust binding between biotin and streptavidin, which is resistant to the harsh lysis buffers (e.g., SDS, RIPA buffer, urea) necessary to solubilize insoluble aggregates mq.edu.au. This property enables the efficient isolation of biotinylated proteins—representing the proximal interactors of the target protein within the aggregate—using streptavidin-coated beads pnas.orgmq.edu.au. The isolated proteins can then be subjected to analysis via techniques such as Western blot or mass spectrometry to identify the molecular constituents interacting within the insoluble structure pnas.orgmq.edu.aumdpi.com.
Research findings underscore the utility of this approach in studying pathological protein aggregates implicated in neurodegenerative diseases pnas.orgmq.edu.au. For instance, BAR has been successfully applied to map molecular interactions within Lewy pathology in human brain tissue pnas.org. This involved the use of a biotinyl tyramide in conjunction with HRP directed to phosphorylated alpha-synuclein (PSER129), a primary component of Lewy bodies pnas.org. The localized deposition of biotin allowed for the capture and identification of proteins situated near the aggregates, thereby providing insights into their molecular composition and potential interaction partners pnas.org.
Enhanced Detection of Pathogens and Specific Biomolecules in Research Models
This compound, through its application in TSA, significantly enhances the detection sensitivity of pathogens and specific biomolecules in various research models, enabling the visualization of targets that might be undetectable using conventional methods mdpi.comugent.benih.gov. TSA has been broadly adopted in techniques such as ELISA, flow cytometry, immunohistochemistry, and in situ hybridization for the detection of proteins, DNA, RNA, and pathogens mdpi.com.
The amplification achieved by TSA is crucial for detecting low-abundance targets, which is particularly important when studying pathogens present at low titers or biomolecules expressed at low levels biotium.commdpi.comugent.be. By depositing a high density of biotin molecules at the target site, the subsequent detection with labeled streptavidin yields a greatly intensified signal rndsystems.combiotium.comugent.be.
Amplified Detection of Viral Antigens and Genomes
TSA, utilizing biotinylated tyramides, has proven to be a valuable method for the amplified detection of viral antigens and genomes mdpi.comnih.gov. This is especially significant for developing sensitive diagnostic assays and conducting research studies involving viruses that may be present at low concentrations or in limited sample material mdpi.comnih.gov.
In the context of viral antigen detection, TSA can be incorporated into immunohistochemistry or ELISA protocols iris-biotech.demdpi.com. An antibody specific to the viral antigen is used, followed by an HRP-conjugated secondary antibody mdpi.comugent.be. The subsequent TSA step with this compound leads to amplified biotin deposition at the site of the antigen, facilitating enhanced visualization or detection iris-biotech.demdpi.com.
For the detection of viral genomes, TSA is commonly applied in conjunction with in situ hybridization (ISH) iris-biotech.demdpi.comnih.gov. Biotin-labeled probes designed to target specific viral DNA or RNA sequences are hybridized to the sample nih.govnih.gov. HRP is then directed to the site of the hybridized probe, often through the use of streptavidin-HRP conjugates that bind to the biotinylated probe mdpi.comnih.govnih.gov. The TSA reaction with this compound then amplifies the signal from the hybridized probe by depositing multiple biotin molecules in the vicinity mdpi.comnih.govnih.gov.
Studies have demonstrated the effectiveness of biotinyl tyramide-based TSA in detecting viral genomes. For instance, TSA was evaluated for the detection of parvovirus B19 DNA in serum samples using a dot-blot hybridization assay nih.gov. The TSA detection method exhibited significantly higher sensitivity, capable of detecting 1 pg of B19 DNA, and was 10-50 times more sensitive than a direct detection method nih.gov. Another study highlighted enhanced detection of Porcine reproductive and respiratory syndrome virus (PRRSV) in fixed tissues using biotinyl tyramide-based ISH with TSA sigmaaldrich.commdpi.com. A 100-fold improvement in sensitivity was also achieved in detecting foot and mouth disease virus (FMDV) using biotin-labeled oligodeoxynucleotides and TSA in in situ hybridization mdpi.com.
Enhanced Visualization of Low-Abundance Intracellular Markers in Cellular Studies
Visualizing low-abundance intracellular markers poses a frequent challenge in cellular studies. This compound, through its application in TSA, provides a means to significantly enhance the signal from these markers, thereby facilitating their detection and analysis using techniques such as immunohistochemistry, immunofluorescence, and flow cytometry iris-biotech.deugent.benih.govnih.gov.
In immunohistochemistry and immunofluorescence, TSA enables the detection of targets that are present in low copy numbers per cell ugent.benih.gov. By amplifying the signal at the site of the target protein, TSA can render weakly expressed markers readily visible nih.gov. This is particularly advantageous when studying proteins with low cellular abundance or in samples where the antigenicity may have been compromised nih.gov. Research has shown that biotin tyramide signal amplification dramatically increases the immunoreactivity of targets, such as androgen receptors in the rat prefrontal cortex, which are present at low levels in certain cell types nih.gov. This enhanced detection facilitates the study of the distribution and localization of these low-abundance markers nih.gov.
TSA has also been adapted for use in flow cytometry to improve the detection resolution and low-end sensitivity of intracellular protein measurements nih.gov. By amplifying the fluorescent signal associated with intracellular targets, TSA can help overcome instrument detection limits and cellular autofluorescence, allowing for more reliable quantification of low-abundance proteins within individual cells nih.gov.
While TSA offers significant signal amplification, it is important to note that the deposition of biotin can occur on proteins near the target, potentially affecting the spatial resolution compared to direct detection methods ugent.be. However, for visualizing low-abundance markers that would otherwise be undetectable, the benefits of amplification often outweigh this limitation.
Methodological Refinements and Performance Optimization of Biotin Aeea Tyramide Assays
Critical Parameters for Tyramide Signal Amplification Fidelity
Tyramide signal amplification (TSA), also known as catalyzed reporter deposition (CARD), is a powerful technique that can enhance detection sensitivity by up to 1000-fold. upenn.edu The core of this method relies on the enzymatic activity of horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules, such as Biotin-AEEA-Tyramide, at the site of the target molecule. upenn.educreative-diagnostics.comnews-medical.net The successful implementation of TSA hinges on the precise control of several key variables.
The concentrations of this compound, HRP conjugates, and hydrogen peroxide (H₂O₂) are interdependent and must be carefully titrated to achieve optimal signal amplification without introducing excessive background.
This compound: The concentration of the tyramide conjugate directly influences the intensity of the final signal. While higher concentrations can lead to a stronger signal, they can also contribute to increased background and potentially lower resolution. lumiprobe.com Recommended starting dilution ranges for biotin (B1667282) tyramide are often between 1:1000 and 1:10,000, but empirical optimization is crucial for each specific application and tissue type. hellobio.com For instance, a 1:1000 dilution might be suitable for tissue sections, while a 1:10,000 dilution may be more appropriate for cultured cells to minimize background. hellobio.com
HRP Conjugates: The concentration of the HRP-conjugated secondary antibody or streptavidin must be optimized to ensure sufficient enzymatic activity for tyramide deposition without causing non-specific binding. Using HRP polymer-linked secondary antibodies can significantly increase sensitivity, allowing for a reduction in the primary antibody concentration and a decrease in non-specific signals. uab.eduresearchgate.net It is often beneficial to use a lower concentration of the primary antibody than in conventional methods due to the amplification power of TSA. creative-diagnostics.com
Hydrogen Peroxide (H₂O₂): As a substrate for HRP, the concentration of H₂O₂ is critical for initiating the tyramide deposition reaction. nih.gov A typical final concentration used in amplification buffers is around 0.0015% to 0.003%. hellobio.comnih.govthermofisher.com Higher concentrations can lead to rapid but potentially less controlled deposition and may even inactivate the HRP enzyme over time. It is recommended to prepare the H₂O₂-containing amplification buffer immediately before use to ensure its reactivity. creative-diagnostics.com
| Reagent | Typical Starting Concentration/Dilution | Considerations for Optimization |
|---|---|---|
| This compound | 1:1000 to 1:10,000 dilution of stock | Higher concentrations may increase signal but also background. Titration is essential. lumiprobe.comhellobio.com |
| HRP-conjugated Secondary Antibody/Streptavidin | Typically in the µg/mL range (e.g., 1.67-4 µg/mL) | Excessive concentrations can lead to non-specific binding. HRP polymers can enhance sensitivity. hellobio.comuab.edu |
| Hydrogen Peroxide (H₂O₂) | 0.0015% - 0.003% in amplification buffer | Critical for HRP activity; prepare fresh. Higher concentrations may inhibit the enzyme. hellobio.comthermofisher.comlumiprobe.com |
The duration and temperature of the incubation steps play a pivotal role in the kinetics of the TSA reaction and, consequently, the intensity and localization of the signal.
The tyramide deposition reaction is rapid, typically occurring within 5 to 15 minutes at room temperature. lumiprobe.comthermofisher.comlumiprobe.com Longer incubation times can amplify the signal, which may be necessary for detecting low-abundance targets. lumiprobe.comnih.gov However, extended reaction times also carry the risk of increased background signal and a potential loss of spatial resolution as the tyramide radicals may diffuse further from the HRP enzyme. lumiprobe.comnih.gov Therefore, the incubation time should be optimized to achieve a balance between signal intensity and clarity. For abundant targets, shorter reaction times of 5-10 minutes are often sufficient, while weaker targets may benefit from longer incubations of up to 30 minutes or more. nih.govthermofisher.com
The reaction is typically performed at room temperature. Significant deviations from this can alter the enzymatic activity of HRP and affect the rate of tyramide deposition. Consistency in temperature across experiments is crucial for reproducibility.
| Parameter | Typical Range | Impact on Signal Generation |
|---|---|---|
| Incubation Time | 2 - 30 minutes | Longer times increase signal intensity but may also elevate background and reduce resolution. lumiprobe.comhellobio.comnih.gov |
| Temperature | Room Temperature | Affects HRP enzymatic activity and reaction rate. Consistency is key for reproducibility. |
Strategies for Background Signal Reduction and Specificity Enhancement
A significant challenge in TSA-based assays is the management of background signals, which can arise from several sources. Implementing effective strategies to reduce background is paramount for enhancing the specificity and reliability of the results.
Many tissues, particularly those rich in red blood cells, contain endogenous peroxidases that can catalyze the deposition of tyramide independently of the HRP conjugate, leading to high background staining. creative-diagnostics.comuab.eduthermofisher.com It is therefore essential to quench this endogenous activity before the application of the HRP conjugate. cancer.gov Common methods for quenching include:
Hydrogen Peroxide Treatment: Incubating the tissue sections in a solution of hydrogen peroxide is a widely used method. Concentrations typically range from 0.3% to 3% H₂O₂ in methanol or PBS for 5 to 30 minutes. creative-diagnostics.comuab.educreative-diagnostics.com While effective, high concentrations of H₂O₂ can potentially damage certain epitopes. creative-diagnostics.com
Hydrochloric Acid: In some cases, treatment with hydrochloric acid has been shown to be more effective than H₂O₂ in suppressing endogenous peroxidase activity. researchgate.net
Sodium Azide (B81097): This compound can also be used to inhibit peroxidase activity. lumiprobe.comlumiprobe.com However, it is crucial to thoroughly wash the tissue after treatment, as residual sodium azide will also inhibit the HRP conjugate. creative-diagnostics.com
Proper tissue preparation is fundamental for successful TSA assays. For formalin-fixed, paraffin-embedded (FFPE) tissues, the fixation process can create cross-links that mask the target antigens or nucleic acid sequences. rndsystems.com Antigen retrieval techniques are employed to unmask these sites and improve probe or antibody accessibility.
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the tissue sections in a retrieval buffer. sinobiological.combosterbio.com The choice of buffer (e.g., citrate buffer at pH 6.0 or EDTA buffer at pH 8.0-9.0) and the heating method (microwave, pressure cooker, or water bath) must be optimized for each specific target. sinobiological.combosterbio.comnih.gov A combination of heat treatment followed by enzymatic digestion (e.g., with pepsin) can be particularly effective for enhancing sensitivity and reducing background in in situ hybridization applications. nih.gov
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes such as proteinase K, trypsin, or pepsin to unmask epitopes by cleaving peptides. creative-diagnostics.comrndsystems.com While effective for some targets, PIER can also damage tissue morphology and is generally considered to have a lower success rate than HIER. sinobiological.com
In the context of in situ hybridization (ISH) using this compound, the design of the nucleic acid probe and the stringency of the hybridization and washing steps are critical for specificity.
Probe Design: The length and sequence of the probe determine its binding affinity and specificity. Longer probes generally bind more strongly and under more stringent conditions. labmedicineblog.com The G-C content also influences the melting temperature (Tm) of the probe-target duplex. labmedicineblog.com
Hybridization Conditions: The stringency of hybridization is controlled by factors such as temperature, salt concentration, and the presence of denaturants like formamide. labmedicineblog.com
High Stringency: Achieved by increasing the temperature or decreasing the salt concentration, high stringency conditions favor the binding of probes to perfectly complementary target sequences, thus reducing off-target hybridization. labmedicineblog.com
Low Stringency: Lower temperatures or higher salt concentrations create less stringent conditions, which may lead to the probe binding to related but not identical sequences. labmedicineblog.com
The optimal hybridization and wash conditions must be empirically determined to ensure that the probe binds specifically to the intended target while minimizing non-specific interactions.
Addressing Batch-to-Batch Variability of Reagents
The successful implementation of assays utilizing this compound is dependent on the consistency and quality of all reagents involved. Batch-to-batch variability in reagents such as primary and secondary antibodies, horseradish peroxidase (HRP) conjugates, and the tyramide substrate itself can significantly impact assay reproducibility and the reliability of results. nih.gov To mitigate these effects, rigorous optimization and quality control measures are essential.
A key strategy to address this variability is the empirical determination of optimal reagent concentrations for each new batch. cellsignal.com This is particularly crucial for primary antibodies, as the high amplification afforded by tyramide deposition often means that the manufacturer's recommended dilution is not suitable and must be re-evaluated. cellsignal.com Similarly, the concentrations of HRP-conjugated secondary antibodies and the this compound substrate should be carefully titrated to achieve the desired signal-to-noise ratio. fortislife.comlumiprobe.com Insufficient signal may necessitate an increase in the concentration of the primary antibody, secondary antibody, or tyramide, or a longer incubation time with the tyramide working solution. fortislife.comlumiprobe.comhellobio.com Conversely, excessive signal or high background can often be rectified by diluting these same components. fortislife.comlumiprobe.com
Implementing standardized protocols and incorporating control samples can help in monitoring the performance of new reagent lots. When variability is observed, systematic adjustments to the protocol, such as altering incubation times or reagent concentrations, are necessary. nih.gov Automation and the use of liquid handlers for tasks like sample dilution can also help to minimize variability that arises from manual pipetting differences among analysts. researchgate.net
The following table outlines key parameters to consider for optimization to counteract batch-to-batch variability:
| Parameter | Strategy for Optimization | Potential Issue if Not Optimized |
| Primary Antibody Concentration | Titrate each new antibody lot to find the optimal dilution. This may differ significantly from standard immunofluorescence. cellsignal.com | Low signal, high background, or non-specific staining. |
| HRP-Conjugate Concentration | Determine the optimal concentration for each batch to ensure efficient tyramide activation without causing excessive background. lumiprobe.com | Insufficient signal amplification or increased non-specific signal. fortislife.com |
| This compound Concentration | Test a range of dilutions (e.g., 1:1000 to 1:10,000) to find the ideal balance between signal intensity and background. hellobio.com | Weak signal or high background noise. hellobio.com |
| Tyramide Incubation Time | Optimize the duration of the tyramide reaction (typically 2-30 minutes) for each specific application and reagent batch. hellobio.com | Incomplete signal development or oversaturation of the signal. hellobio.com |
| Blocking Buffers | Ensure the blocking reagent is effective and does not introduce its own variability. Test different blocking agents if high background persists. lumiprobe.com | High background and non-specific binding of antibodies. |
Multiplexing Capabilities and Advanced Staining Regimens
A significant advantage of using this compound in signal amplification is its compatibility with multiplexing, allowing for the simultaneous detection of multiple targets within a single tissue section. fortislife.comnih.govcelnovte.com This capability is crucial for studying the complex spatial relationships between different proteins and cellular structures. fortislife.com The covalent nature of the bond formed between the activated tyramide and tyrosine residues on nearby proteins is the key feature that enables advanced, sequential staining protocols. cellsignal.comroche.com Once the tyramide is deposited, it remains fixed, allowing for the removal of the primary and secondary antibody pair without loss of the fluorescent signal. cellsignal.com
Sequential Tyramide Deposition for Multicolor Fluorescence Detection
Sequential tyramide deposition is a powerful technique for achieving multicolor fluorescence imaging. biotium.comgenetargetsolutions.com.au This method involves iterative cycles of antibody staining, tyramide deposition, and antibody removal. fortislife.com In each cycle, a specific primary antibody is used to identify a target, followed by an HRP-conjugated secondary antibody. The HRP enzyme then catalyzes the deposition of a specific fluorophore-conjugated tyramide.
After the first signal is deposited, a critical step is performed to remove the primary and secondary antibodies from the tissue. fortislife.com This is often accomplished through a heat-induced epitope retrieval (HIER) step, for example, by boiling the slides in a citrate buffer. cellsignal.comnih.gov This stripping process removes the antibody complex but leaves the covalently bound fluorophore-tyramide conjugate intact. cellsignal.combiotium.comgenetargetsolutions.com.au The process can then be repeated with a new primary antibody and a different fluorophore-conjugated tyramide, allowing for the labeling of multiple targets in distinct colors on the same tissue section. fortislife.com An alternative to antibody stripping is a peroxidase quenching step, which deactivates the HRP from the previous cycle, allowing for the sequential use of up to three different tyramide amplification kits. biotium.comgenetargetsolutions.com.au
The order in which antibodies are applied in a sequential protocol is a critical parameter that must be optimized, as multiple rounds of heating can affect the integrity of some epitopes. cellsignal.comfortislife.com
The general workflow for sequential tyramide deposition is summarized below:
| Step | Action | Purpose |
| 1. First Target Staining | Incubate with the first primary antibody, followed by an HRP-conjugated secondary antibody. | To label the first protein of interest. |
| 2. First Tyramide Deposition | Add the first fluorophore-conjugated tyramide substrate. | To deposit the first fluorescent signal at the location of the first target. |
| 3. Antibody Removal/HRP Inactivation | Perform a heat-induced antibody stripping step or an HRP quenching step. cellsignal.comfortislife.combiotium.comgenetargetsolutions.com.au | To remove the first set of antibodies or inactivate the HRP enzyme, preventing cross-reactivity in the next cycle. |
| 4. Second Target Staining | Incubate with the second primary antibody and its corresponding HRP-conjugated secondary. | To label the second protein of interest. |
| 5. Second Tyramide Deposition | Add a second, spectrally distinct fluorophore-conjugated tyramide. | To deposit a second fluorescent signal at the location of the second target. |
| 6. Repeat Cycles | Repeat steps 4 and 5 for all remaining targets. | To build a multicolor, multiplexed image. |
| 7. Counterstaining and Mounting | Counterstain with a nuclear stain like DAPI and mount the slide. | To visualize cell nuclei and prepare the slide for imaging. |
Compatibility with Diverse Primary Antibody Host Species for Multi-Target Labeling
Traditional multiplex immunofluorescence is often constrained by the need to use primary antibodies raised in different host species to avoid cross-reactivity of the secondary antibodies. nih.govbio-rad-antibodies.com The tyramide signal amplification (TSA) system, which utilizes this compound, largely overcomes this limitation. celnovte.combiotium.com
The sequential nature of the staining and the antibody stripping step between cycles mean that antibodies from the same host species can be used without concern for crosstalk. cellsignal.comroche.com After the first primary and HRP-conjugated secondary antibodies are used to deposit the tyramide and are subsequently stripped from the tissue, a second primary antibody from the same species can be applied without the new secondary antibody binding to the first primary. roche.comnih.gov This significantly simplifies the design of multiplex panels, as researchers are no longer limited by the availability of primary antibodies from diverse species. celnovte.combiotium.com
While the use of same-species antibodies is a major advantage, the TSA method is also fully compatible with the traditional approach of using primary antibodies from different host species. biotium.comgenetargetsolutions.com.aubio-rad-antibodies.com This flexibility allows researchers to design complex, multi-target staining experiments using the most optimal primary antibodies available, regardless of their host species.
The following table provides examples of how primary antibodies from different or the same host species can be utilized in a multiplex TSA experiment:
| Staining Round | Primary Antibody Host Species | Example Target | Secondary Antibody |
| Round 1 | Rabbit | Protein A | HRP-conjugated Goat anti-Rabbit |
| Round 2 | Mouse | Protein B | HRP-conjugated Goat anti-Mouse |
| Round 3 | Rat | Protein C | HRP-conjugated Goat anti-Rat |
| Round 4 | Rabbit | Protein D | HRP-conjugated Goat anti-Rabbit |
Theoretical Considerations and Conceptual Contributions of Biotin Aeea Tyramide Approaches
Analysis of Spatial Resolution and Localization Fidelity in Proximity Labeling Applications
The effectiveness of proximity labeling hinges on its ability to label molecules within a tightly defined radius of the enzyme, a concept defined by spatial resolution and localization fidelity. The Biotin-AEEA-Tyramide system excels in this regard due to the intrinsic properties of the tyramide radical.
Key Factors Influencing Spatial Resolution:
Short Half-Life of the Radical: The HRP-catalyzed tyramide radical is highly reactive and has an extremely short half-life, estimated to be less than one millisecond. nih.gov This transient existence severely limits its diffusion distance, ensuring that labeling is restricted to molecules in the immediate vicinity of the HRP enzyme. This minimizes diffusion-related loss of signal and is a primary determinant of the high spatial resolution achieved with this technique. thermofisher.comthermofisher.com
Covalent Bond Formation: The activated tyramide radical forms stable covalent bonds with nearby tyrosine residues. biotium.comapexbt.com This permanent labeling ensures that the signal remains localized throughout subsequent experimental steps, such as washing or antibody stripping, preserving the fidelity of the initial labeling event. fortislife.com
Controlled Reaction Time: The labeling reaction is initiated by the addition of hydrogen peroxide and can be stopped rapidly by quenching agents. biorxiv.orgnih.gov This temporal control allows for a defined "snapshot" of the molecular environment, preventing the uncontrolled diffusion and non-specific labeling that might occur with longer reaction times. nih.gov
The estimated labeling radius for peroxidase-based proximity labeling methods is in the range of approximately 20 nanometers, offering a high degree of precision in mapping protein neighborhoods. nih.gov However, it is crucial to optimize experimental conditions, as excessive reaction times or high concentrations of reagents can lead to an overabundance of tyramide radicals. This can cause a "spillover" or "umbrella effect," where the labeling extends beyond the immediate proximity of the target, potentially compromising spatial resolution. nih.gov Despite this, the controlled enzymatic deposition of this compound generally provides superior spatial resolution compared to methods where the reaction product is soluble and can diffuse away from the site of enzyme activity. creative-diagnostics.comthermofisher.com
Comparative Analysis with Non-Tyramide-Based Signal Amplification and Detection Techniques
This compound, as part of the TSA system, offers distinct advantages over non-tyramide-based signal amplification methods. These alternative techniques often rely on different principles, such as building molecular complexes or using different enzymatic systems.
Comparison with Avidin-Biotin Complex (ABC) Method: The ABC method involves the use of biotinylated secondary antibodies, which are then detected by a pre-formed complex of avidin (B1170675) (or streptavidin) and a biotinylated enzyme like HRP. glycomatrix.com While effective, TSA is reported to increase detection sensitivity by up to 100-fold compared to conventional ABC procedures. thermofisher.combiosyn.com The amplification in TSA is catalytic, with one HRP molecule generating many reactive tyramide radicals, whereas in the ABC method, amplification relies on the number of enzyme molecules present in the complex.
Comparison with Enzyme-Based Chromogenic/Fluorogenic Detection (without Tyramide): Standard enzymatic detection involves HRP or Alkaline Phosphatase (AP) conjugated to a secondary antibody, which then converts a soluble substrate into a colored precipitate or a fluorescent product. A key difference is that these products can diffuse from the site of generation before precipitating, potentially leading to a loss of spatial resolution. creative-diagnostics.com In contrast, the tyramide radical generated in TSA covalently binds at the site of the enzyme, ensuring a more precise signal localization. thermofisher.com Furthermore, HRP is often preferred over AP as it is a smaller, more stable enzyme with a high turnover rate, allowing for rapid signal generation. creative-diagnostics.com
Comparison with Biotin (B1667282) Ligase-Based Proximity Labeling (e.g., BioID, TurboID): BioID and its derivatives use an engineered biotin ligase (BirA*) that generates reactive biotinoyl-5'-AMP. nih.govresearchgate.net This activated biotin derivative has a longer half-life (minutes) compared to the tyramide radical (sub-millisecond). nih.govacs.org Consequently, BioID generally has a larger labeling radius, which can be advantageous for capturing a broader network of interacting proteins but offers lower spatial resolution than peroxidase-based methods like APEX (which uses biotin-tyramide). nih.gov The rapid kinetics of APEX/HRP-based labeling (as little as 1 minute) provide a more precise temporal snapshot of a proteome compared to the hours-long labeling times required for BioID. nih.gov
| Technique | Principle | Amplification Mechanism | Spatial Resolution | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Tyramide Signal Amplification (TSA) with this compound | HRP-catalyzed deposition of biotin-tyramide radicals | Catalytic (one HRP activates many tyramide molecules) | High (~20 nm radius) | High sensitivity, high resolution, covalent labeling, rapid kinetics nih.govnih.govthermofisher.com | Potential for "umbrella effect" with over-reaction nih.gov |
| Avidin-Biotin Complex (ABC) | Formation of avidin-biotin-enzyme complexes | Stoichiometric (relies on number of enzyme molecules in the complex) | Moderate | Established and widely used | Lower sensitivity than TSA thermofisher.combiosyn.com |
| Direct Enzyme Conjugates (non-Tyramide) | Enzyme converts soluble substrate to insoluble product | Catalytic | Lower (product diffusion) | Simpler workflow | Signal diffusion can reduce resolution creative-diagnostics.com |
| Biotin Ligase (BioID/TurboID) | Biotin ligase generates reactive biotinoyl-5'-AMP | Catalytic | Lower (larger labeling radius) | Effective for broader interactome mapping | Long labeling times (BioID), lower spatial resolution than TSA/APEX nih.govnih.gov |
Contributions to Understanding Cellular Microenvironments and Molecular Topography
The high sensitivity and spatial precision of this compound-based labeling have made it an invaluable tool for elucidating the complex organization of cellular structures and the spatial relationships between molecules.
By targeting HRP to a specific protein of interest using antibodies or genetic fusion, researchers can use this compound to "paint" the immediate molecular neighborhood. biorxiv.org This allows for the identification and characterization of proteins within specific subcellular compartments, even those that are difficult to isolate biochemically, such as membrane-less organelles or the synaptic cleft. iris-biotech.denih.goviris-biotech.de
Key Research Applications:
Mapping Organelle Proteomes: The technique has been successfully used to map the proteomes of specific sub-organellar regions, such as the cytosol-facing surfaces of the outer mitochondrial and endoplasmic reticulum membranes, providing a detailed inventory of proteins at these critical cellular interfaces. iris-biotech.deiris-biotech.de
Investigating Protein-Protein Interactions: Proximity labeling with this compound allows for the capture of both stable and transient protein interactions within their native cellular context. nih.govresearchgate.net This provides a more dynamic view of protein networks compared to traditional methods that require cell lysis prior to interaction analysis. nih.gov
Studying Cell-Surface Environments: The membrane-impermeant nature of this compound makes it particularly useful for selectively labeling and identifying proteins on the cell surface. iris-biotech.de This has been applied to study changes in the surface proteome and to map the components of specialized extracellular regions. nih.gov
Future Directions and Emerging Frontiers in Biotin Aeea Tyramide Research
Development of Novel Tyramide Conjugates and Linker Architectures for Expanded Applications
The design of tyramide conjugates and their linkers is a critical area for future development. While Biotin-AEEA-Tyramide is effective, the creation of novel conjugates with different labels or modified linker properties can unlock new applications and improve existing ones. For instance, researchers are exploring tyramide conjugated to DNA barcodes for multiplexed imaging, allowing the detection of numerous targets simultaneously with unmodified primary antibodies biorxiv.orgnih.gov. This approach leverages the signal amplification of tyramide while enabling high-plex spatial analysis.
Further innovations in linker chemistry, potentially involving cleavable linkers or linkers with different lengths and properties, could enhance signal penetration, reduce steric hindrance, or allow for sequential labeling and stripping in multiplexed assays acs.orgnih.gov. The development of cleavable fluorescent tyramides, for example, facilitates the removal of fluorescent signals after imaging, enabling subsequent rounds of staining and detection of additional targets in the same sample acs.orgnih.gov. This is particularly relevant for achieving higher levels of multiplexing in techniques like cyclic immunofluorescence.
The exploration of tyramide conjugates with alternative reporter molecules beyond biotin (B1667282) and standard fluorophores, such as haptens, or even metallic nanoparticles, could expand the detection modalities and enable integration with techniques like mass spectrometry imaging cancertreatmentjournal.comresearchgate.net.
Integration with Single-Cell Analysis Methodologies for Heterogeneity Studies
Single-cell analysis has become indispensable for understanding cellular heterogeneity in complex biological systems. Tyramide-based signal amplification, including the use of this compound, is increasingly being integrated into single-cell analysis workflows to enhance the detection of low-abundance proteins and nucleic acids within individual cells. Multiplex immunofluorescence using TSA allows for the identification of different cell phenotypes based on their protein expression profiles and spatial distribution within tissues nih.govfrontiersin.org.
Future directions include the further adaptation of tyramide-based assays for high-throughput single-cell platforms, such as microfluidic devices or automated microscopy systems nih.govresearchgate.net. This integration will enable researchers to profile a large number of proteins or RNA targets in thousands or even millions of individual cells, providing unprecedented insights into cellular diversity and function in various biological contexts, including development, disease progression, and response to therapy nih.gov. Challenges remain in ensuring signal specificity and minimizing cross-reactivity in highly multiplexed single-cell assays.
Advancements in High-Throughput Screening and Automation of Tyramide-Based Assays
The sensitivity and versatility of tyramide-based assays make them attractive for high-throughput screening (HTS) applications. Automation of these assays is crucial for increasing throughput, reducing variability, and conserving reagents. Automated platforms equipped with liquid handling systems and plate readers or automated microscopes are being developed and utilized for various screening purposes ugent.beuminho.ptbiocompare.com.
Future advancements will focus on developing fully integrated automated workflows for tyramide-based assays, from sample preparation and staining to imaging and data acquisition. This includes optimizing protocols for compatibility with automated liquid handlers and developing specialized consumables and reagents ugent.bebiocompare.com. The integration of automated image analysis software capable of handling the large datasets generated by high-plex tyramide-based imaging will also be essential ugent.be.
The development of miniaturized assay formats, such as those utilizing 384- or 1536-well plates, in conjunction with automation, will further increase the throughput and reduce the cost of tyramide-based screening campaigns uminho.ptbiocompare.com. This will facilitate large-scale studies, such as drug discovery screens or functional genomic screens, where rapid and sensitive detection is required.
Computational Approaches for Advanced Data Analysis and Interpretation in Tyramide-Enabled Proteomics
Tyramide-based assays, particularly in multiplexed imaging and single-cell analysis, generate complex and high-dimensional datasets. Advanced computational approaches are essential for the analysis, interpretation, and visualization of these data. This includes algorithms for image processing, cell segmentation, signal quantification, and spatial analysis nih.govuni-muenchen.de.
Future directions in this area involve the development of sophisticated software tools and pipelines specifically designed for tyramide-enabled proteomics and imaging data. This includes machine learning algorithms for automated cell phenotyping, spatial clustering of cells based on protein expression patterns, and the identification of novel biomarkers or cellular interactions acs.org. Computational modeling can also be used to optimize experimental design and predict the outcome of tyramide-based assays.
The integration of data from tyramide-based assays with other omics datasets, such as genomics or transcriptomics, through computational methods will provide a more comprehensive understanding of biological systems nih.gov. This multi-modal data integration requires advanced bioinformatics tools and statistical methods to identify meaningful correlations and uncover underlying biological mechanisms. The development of open-source software and standardized data formats will be crucial for facilitating data sharing and reproducibility in the field slavovlab.net.
Q & A
Q. What is the structural-functional relationship of Biotin-AEEA-Tyramide, and how does it influence experimental design in molecular detection assays?
this compound consists of three functional components: a biotin moiety for high-affinity streptavidin binding, an AEEA linker (aminoethoxyethoxyacetic acid) for solubility and spatial flexibility, and a tyramide group enabling peroxidase-driven covalent bonding to target proteins . When designing assays (e.g., immunofluorescence), the AEEA linker reduces steric hindrance, improving probe accessibility. Researchers must optimize the molar ratio of this compound to peroxidase conjugates (e.g., HRP-streptavidin) to balance signal amplification and background noise. For example, excess tyramide can cause nonspecific deposition, requiring titration experiments (e.g., 1:50 to 1:200 dilutions) .
Q. What are the critical storage and handling protocols for this compound to ensure reagent stability?
this compound is light-sensitive and prone to hydrolysis. Store lyophilized powder at -20°C in anhydrous conditions, and reconstitute in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) immediately before use. Avoid repeated freeze-thaw cycles, as degradation products can increase background noise in tyramide signal amplification (TSA) workflows. Stability tests show >95% purity retention when stored at -20°C for six months .
Q. How do researchers validate the specificity of this compound in multiplexed imaging protocols?
Validation requires parallel controls:
- Negative controls : Omit primary antibodies or use isotype-matched IgGs to confirm tyramide deposition is target-dependent.
- Competition assays : Pre-incubate with free biotin to block streptavidin binding sites.
- Cross-reactivity checks : Test in systems with overlapping epitopes (e.g., FFPE tissue sections with endogenous biotin). Quantify signal-to-noise ratios using imaging software (e.g., ImageJ) to ensure ≥3:1 ratios .
Advanced Research Questions
Q. How can researchers resolve contradictory data when using this compound across different tissue types (e.g., high vs. low endogenous biotin)?
Contradictions often arise from endogenous biotin interference, common in liver and kidney tissues. Mitigation strategies include:
- Pre-blocking : Incubate tissues with avidin/biotin blocking kits (e.g., Vector Laboratories) for 30 minutes prior to primary antibody application.
- Signal normalization : Use reference standards (e.g., housekeeping proteins) to calibrate tyramide signals.
- Alternative detection systems : For low-biotin tissues (e.g., brain), combine this compound with fluorophore-conjugated streptavidin to enhance sensitivity .
Q. What statistical frameworks are recommended for quantifying this compound-derived signals in high-throughput screening?
Employ non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions common in TSA workflows. For time-course experiments, use mixed-effects models to account for batch variability. Normalize raw fluorescence values to internal controls (e.g., DAPI-stained nuclei) and report data as fold-change relative to baseline. Open-source tools like QuPath enable automated pixel-wise quantification .
Q. How can this compound be integrated with CRISPR-based imaging techniques for single-cell resolution studies?
Combine TSA with CRISPR-dCas9 systems targeting specific genomic loci. For example:
Transfect cells with dCas9-GFP fusion proteins.
Apply this compound conjugated to secondary anti-GFP antibodies.
Amplify signals via HRP-streptavidin and image via confocal microscopy.
Optimize tyramide incubation times (5–15 minutes) to prevent over-amplification, which can obscure subcellular structures .
Methodological Best Practices
Q. What are the ethical considerations for using this compound in human-derived biospecimens?
Adhere to institutional review board (IRB) guidelines for biospecimen use. Include in informed consent documents:
Q. How should researchers document this compound protocols to ensure reproducibility?
Follow IMRAD (Introduction, Methods, Results, Discussion) structure:
- Methods : Specify reagent lot numbers, incubation times, and equipment (e.g., Leica TCS SP8 confocal microscope).
- Data deposition : Upload raw images to repositories like Zenodo or Figshare.
- Troubleshooting notes : Report observed failure modes (e.g., pH-dependent HRP inactivation) and corrective actions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
